molecular formula C13H15N3S B12422273 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8

1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8

Cat. No.: B12422273
M. Wt: 253.39 g/mol
InChI Key: MNLMZCDODDGFAM-COMRDEPKSA-N
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Description

1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 is a deuterated derivative of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of deuterium atoms (d8) makes this compound particularly useful in various scientific applications, including spectroscopy and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their scalability and efficiency in producing high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 has a wide range of scientific research applications:

Comparison with Similar Compounds

  • 1-(4-Phenyl-1,3-thiazol-2-yl)methylpiperazine
  • 1-Phenyl-2-pyrrolidinone
  • 3-(Piperazin-1-yl)-1,2-benzothiazole

Uniqueness: 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 stands out due to its deuterated nature, which enhances its stability and makes it particularly useful in spectroscopic studies. Additionally, its unique combination of a thiazole ring and a piperazine moiety provides it with distinct chemical and biological properties .

Properties

Molecular Formula

C13H15N3S

Molecular Weight

253.39 g/mol

IUPAC Name

2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-phenyl-1,3-thiazole

InChI

InChI=1S/C13H15N3S/c1-2-4-11(5-3-1)12-10-17-13(15-12)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2/i6D2,7D2,8D2,9D2

InChI Key

MNLMZCDODDGFAM-COMRDEPKSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC(=CS2)C3=CC=CC=C3)([2H])[2H])[2H]

Canonical SMILES

C1CN(CCN1)C2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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